molecular formula C29H36N4O2 B2638788 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 941949-28-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Katalognummer: B2638788
CAS-Nummer: 941949-28-6
Molekulargewicht: 472.633
InChI-Schlüssel: JTVKEDZHEPTGAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 4-phenylpiperazine moiety, a structural unit frequently investigated for its potential interaction with the central nervous system (CNS) . The 4-phenylpiperazine scaffold is a common feature in compounds studied for a range of biological activities, including as potential anticonvulsants and anxiolytics . Its integration into a molecular framework with a (m-tolyloxy)acetamide group and a dimethylamino phenyl side chain suggests potential for multi-target engagement or optimized pharmacokinetic properties. The primary research applications for this compound are anticipated to be in preclinical drug discovery. It serves as a valuable chemical tool for exploring structure-activity relationships (SAR) and for identifying novel bioactive molecules. Researchers may utilize it in high-throughput screening assays, receptor binding studies, and in vitro/in vivo models to elucidate its mechanism of action and potential therapeutic utility. This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O2/c1-23-8-7-11-27(20-23)35-22-29(34)30-21-28(24-12-14-25(15-13-24)31(2)3)33-18-16-32(17-19-33)26-9-5-4-6-10-26/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVKEDZHEPTGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the intermediate: The initial step often involves the reaction of 4-dimethylaminobenzaldehyde with 4-phenylpiperazine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acylation: The final step involves the acylation of the amine with m-tolyloxyacetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related analogs highlight key variations in substituents, synthesis, and physicochemical properties:

Structural Analogs with Piperazine/Acetamide Motifs

N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide () Key Differences: Replaces the dimethylaminophenyl group with a 4-chlorophenyl ring and substitutes phenylpiperazine with 4-methylpiperazine. The shared m-tolyloxy acetamide suggests similar metabolic stability .

N-(4-Morpholinophenyl)-2-(4-phenylpiperazin-1-yl)acetamide () Key Differences: Incorporates a morpholinophenyl group instead of dimethylaminophenyl. The phenylpiperazine moiety is retained, indicating possible overlap in target selectivity .

Analogs with Varied Acetamide Substituents

Compound 9d (N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(4-(dimethylamino)phenyl)acetamide) () Key Differences: Features a hydroxy-methoxyphenyl ethyl chain instead of the ethyl-piperazine linker. Implications: The phenolic groups may confer antioxidant properties or hydrogen-bonding capacity, contrasting with the target compound’s piperazine-driven receptor interactions. Notably, this compound was synthesized in 99% yield, suggesting robust synthetic routes for dimethylaminophenyl acetamides .

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) () Key Differences: Substitutes the aryl groups with a benzothiazole ring and methylpiperazine. Synthesis involved a coupling reaction in DMF with a 72% yield, highlighting methodological differences .

Discussion of Substituent Effects

  • Dimethylamino vs. Chloro/Morpholine Groups: The dimethylamino group in the target compound likely improves solubility compared to the chloro analog () but may reduce metabolic stability relative to morpholine-containing derivatives ().
  • Phenylpiperazine vs. Methylpiperazine : Phenylpiperazine’s aromaticity could enhance π-π stacking in receptor binding, whereas methylpiperazine () offers conformational flexibility.
  • m-Tolyloxy vs. Benzothiazole : The m-tolyloxy group prioritizes lipophilicity, whereas benzothiazole () introduces heterocyclic reactivity, redirecting biological activity.

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Phenylpiperazine Moiety : Associated with neuropharmacological effects.
  • Tolyloxy Acetamide Group : Imparts stability and potential interactions with biological targets.

The molecular formula is C26H31FN4O2SC_{26}H_{31}FN_{4}O_{2}S, and it has been identified with the CAS number 946244-89-9.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in various neurological processes. The binding affinity to these receptors can lead to significant pharmacological effects, including:

  • Antidepressant Activity : Potential modulation of serotonin pathways.
  • Anxiolytic Effects : Interaction with GABAergic systems.
  • Anticonvulsant Properties : Influence on excitatory neurotransmission.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays. Below is a summary of key research findings:

Study FocusFindingsReference
Anticonvulsant ActivityThe compound exhibited significant anticonvulsant effects in animal models, showing protection in the maximal electroshock (MES) test. Higher lipophilicity correlated with delayed onset but prolonged action.
Neuropharmacological EffectsInvestigated for its potential as an antidepressant and anxiolytic agent through modulation of serotonin and dopamine receptors.
Synthesis and CharacterizationDetailed synthetic routes have been established, highlighting the importance of specific intermediates in achieving desired biological activity.

Case Studies

  • Anticonvulsant Activity Study :
    • In a study assessing various derivatives of phenylpiperazine-based compounds, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide showed promising results in reducing seizure frequency in animal models. The study emphasized the role of lipophilicity in determining the pharmacokinetic profile of the compounds tested.
  • Neuropharmacological Assessment :
    • A comparative analysis was conducted on several compounds with similar structures, revealing that this compound had a notable effect on serotonin receptor binding, suggesting its potential utility in treating mood disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.